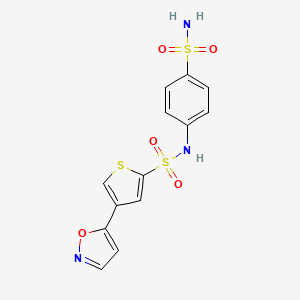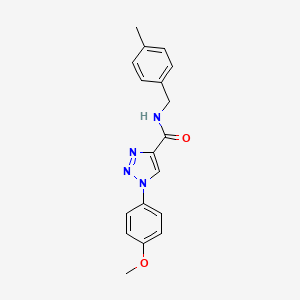
4-(1,2-oxazol-5-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-oxazol-5-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the oxazole and thiophene rings in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-oxazol-5-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation:
Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis or other cyclization methods.
Coupling Reactions: The final step involves coupling the oxazole and thiophene rings with the sulfonamide group under specific conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the oxazole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,2-oxazol-5-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties due to the presence of the sulfonamide group and heterocyclic rings. It can be used in the development of new drugs or as a lead compound in medicinal chemistry research.
Medicine
In medicine, sulfonamides are known for their antibacterial properties. This compound could potentially be explored for its efficacy against bacterial infections, particularly those resistant to conventional antibiotics.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as additives in various formulations.
Mechanism of Action
The mechanism of action of 4-(1,2-oxazol-5-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide likely involves the inhibition of specific enzymes or pathways in microorganisms. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This leads to the disruption of DNA synthesis and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfisoxazole: Used in the treatment of urinary tract infections.
Uniqueness
What sets 4-(1,2-oxazol-5-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide apart is the presence of both oxazole and thiophene rings, which may confer unique biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C13H11N3O5S3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-(1,2-oxazol-5-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H11N3O5S3/c14-23(17,18)11-3-1-10(2-4-11)16-24(19,20)13-7-9(8-22-13)12-5-6-15-21-12/h1-8,16H,(H2,14,17,18) |
InChI Key |
QJIURUAQGLPNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=CS2)C3=CC=NO3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11202499.png)
![methyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11202500.png)

![4-{5-[(2-phenylethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B11202510.png)
![N-(2-methoxy-5-methylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11202512.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11202517.png)

![N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11202531.png)
![methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B11202536.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11202540.png)
![Prop-2-en-1-yl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11202556.png)
![N-(3,4-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11202567.png)

